molecular formula C17H14O6 B192012 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone CAS No. 104668-88-4

5,4'-Dihydroxy-7,3'-dimethoxyisoflavone

Cat. No. B192012
CAS RN: 104668-88-4
M. Wt: 314.29 g/mol
InChI Key: NMQZMHHAWZDJOJ-UHFFFAOYSA-N
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Description

5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is a type of dimethoxyflavone, a class of compounds derived from flavones where hydroxy groups at certain positions have been replaced by methoxy groups . It has been found in various plant species including Betula exilis, Zingiber mekongense, and Alpinia flabellata .


Molecular Structure Analysis

The molecular formula of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is C17H16O6 . The crystal structure of a similar compound, 5,4′-dihydroxy-7,3′-dimethoxyflavanone, has been studied and found to be orthorhombic, with a = 5.2601 (3) Å, b = 12.7161 (6) Å, c = 22.0116 (11) Å .


Physical And Chemical Properties Analysis

The average mass of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone is 314.289 Da and its monoisotopic mass is 314.079041 Da . The compound forms white crystals when recrystallized from n-hexane: EtOAc (7:3 v/v) at room temperature .

Future Directions

Given the potential benefits of 5,4’-Dihydroxy-7,3’-dimethoxyisoflavone in dietary cancer prophylaxis and as a potential treatment for type 2 diabetes , future research could focus on further elucidating its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZMHHAWZDJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314292
Record name 7,3′-Di-O-methylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,4'-Dihydroxy-7,3'-dimethoxyisoflavone

CAS RN

104668-88-4
Record name 7,3′-Di-O-methylorobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104668-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,3′-Di-O-methylorobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 °C
Record name 4',5-Dihydroxy-3',7-dimethoxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone relate to its activity compared to other compounds in the study?

A: While the study doesn't delve deep into structure-activity relationships, it reveals that 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone exhibited significant inhibition (almost 75%) of GST activity. [] Interestingly, another isoflavone identified in the study, 5,4′-dihydroxy-7,5′,3′-trimethoxyisoflavone, demonstrated the strongest GST inhibition. [] This observation suggests that the number and position of methoxy groups on the isoflavone skeleton could play a crucial role in determining their inhibitory potency against GST. Further investigations focusing on structural modifications and their impact on activity are necessary to establish a concrete structure-activity relationship.

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